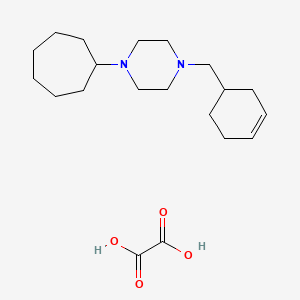![molecular formula C16H22N2OS B4955611 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4955611.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important energy sensor in cells that regulates cellular metabolism and energy balance. A-769662 has been found to have potential therapeutic applications in the treatment of metabolic disorders and cancer.
作用机制
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide activates AMPK by binding to the γ subunit of the enzyme. This binding causes a conformational change that allows AMPK to be phosphorylated and activated by upstream kinases. Once activated, AMPK phosphorylates downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4.
生化和生理效应
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has been shown to have a number of biochemical and physiological effects. It increases fatty acid oxidation and glucose uptake in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide also increases mitochondrial biogenesis and reduces inflammation in animal models of obesity and type 2 diabetes. In addition, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has several advantages for lab experiments. It is a small molecule activator that can be easily synthesized and administered to cells or animals. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide also has limitations. It has been found to have off-target effects on other enzymes, which can complicate its interpretation in experiments. In addition, its effects may be cell-type specific, and more research is needed to fully understand its therapeutic potential.
未来方向
There are several future directions for research on N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Further studies are needed to determine its long-term safety and efficacy in humans. Another area of interest is its potential as an anti-cancer agent. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and more research is needed to determine its potential as a cancer therapy. Finally, more research is needed to fully understand the mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide and its effects on other enzymes and signaling pathways.
合成方法
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide can be synthesized using a multi-step process that involves the reaction of 1-adamantylamine with thioamide and acryloyl chloride. The resulting intermediate is then reacted with propanoic acid to produce N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide.
科学研究应用
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to activate AMPK in various cell types and tissues, leading to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has also been shown to improve insulin sensitivity and reduce inflammation in animal models of obesity and type 2 diabetes.
属性
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-2-14(19)18-15-17-13(9-20-15)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-12H,2-8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCXGZAIGIPGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4955529.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene](/img/structure/B4955534.png)



methyl]phosphonate](/img/structure/B4955564.png)
![5'-acetyl-2'-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4955573.png)
![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4955582.png)
![{2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4955585.png)

![ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B4955603.png)
![methyl 2-[(3,5-dimethoxybenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955618.png)